2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(piperazin-1-ylmethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c15-6-5-14-9-10(7-12-14)8-13-3-1-11-2-4-13/h7,9,11,15H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLSFXMQCYUEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol are muscarinic receptors. Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion.
Biochemical Pathways
The compound affects the cholinergic-nitric oxide signaling pathway. This pathway is involved in the regulation of cardiovascular function. By interacting with muscarinic receptors, 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol can influence this pathway and produce cardiovascular effects.
Biochemical Analysis
Biochemical Properties
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol plays a significant role in biochemical reactions, particularly in the modulation of cardiovascular function. It interacts with enzymes such as nitric oxide synthase and muscarinic receptors. The compound has been shown to elicit a temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity in animal models. These interactions suggest that 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol may regulate muscarinic signaling pathways, contributing to its sympathoinhibitory, hypotensive, and antihypertensive effects.
Cellular Effects
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cardiovascular cells, it has been observed to reduce vascular tension and elicit concentration-dependent relaxation in isolated endothelium-intact aortic rings. This compound’s impact on cell signaling pathways, particularly those involving muscarinic receptors, highlights its potential in modulating cardiovascular function and cellular responses to stress.
Molecular Mechanism
The molecular mechanism of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol involves its binding interactions with muscarinic receptors and nitric oxide synthase. Docking studies have shown that this compound interacts with muscarinic M1 and M3 receptors but not with nitric oxide synthase. This selective binding suggests that 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol may exert its effects through the regulation of muscarinic signaling pathways, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol have been observed to change over time. The compound’s stability and degradation were evaluated in various experimental conditions. It was found that the intravenous and intracerebroventricular administration of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol elicited a temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity. These effects were observed to be concentration-dependent and were attenuated by pretreatment with specific inhibitors, indicating the compound’s dynamic interaction with biological systems.
Dosage Effects in Animal Models
The effects of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol vary with different dosages in animal models. Studies have shown that doses ranging from 0.3 to 1.2 mg/kg administered intravenously or intracerebroventricularly can significantly alter cardiovascular function. Higher doses of the compound have been associated with more pronounced sympathoinhibitory and hypotensive effects, while excessive doses may lead to adverse effects such as bradycardia and hypotension.
Metabolic Pathways
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol is involved in metabolic pathways related to cardiovascular function. It interacts with enzymes such as nitric oxide synthase and muscarinic receptors, influencing the production of nitric oxide and the regulation of vascular tone. These interactions suggest that the compound may play a role in modulating metabolic flux and metabolite levels in cardiovascular tissues.
Transport and Distribution
The transport and distribution of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to reduce vascular tension and elicit concentration-dependent relaxation indicates its effective distribution in cardiovascular tissues
Subcellular Localization
The subcellular localization of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol is crucial for its activity and function. The compound’s interactions with muscarinic receptors suggest that it may be localized to specific compartments or organelles involved in signaling pathways. Post-translational modifications and targeting signals may direct the compound to these subcellular locations, enhancing its efficacy in modulating cardiovascular function.
Biological Activity
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol, also known as LQFM032, is a compound that has garnered attention for its potential anxiolytic and antidepressant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological evaluation, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol is represented as follows:
| Property | Details |
|---|---|
| Chemical Formula | C10H18N4O |
| Molecular Weight | 198.28 g/mol |
| CAS Number | 54168674 |
Research indicates that the anxiolytic-like effects of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol may be mediated through interactions with the benzodiazepine and nicotinic pathways. In particular, studies have shown that this compound can modulate the GABAA receptor, which plays a crucial role in anxiety regulation.
Anxiolytic Activity
A study conducted by researchers evaluated the anxiolytic-like effects of LQFM032 using various behavioral tests:
- Elevated Plus Maze Test : This test demonstrated increased time spent in open arms, indicating reduced anxiety levels.
- Light-Dark Box Test : Similar results were observed, with increased exploration of the light area.
In the sodium pentobarbital-induced sleep test, LQFM032 decreased latency to sleep onset and increased total sleep duration, further supporting its anxiolytic properties .
Antidepressant Activity
In addition to anxiolytic effects, LQFM032 has shown potential antidepressant-like activity. The compound's efficacy was assessed through forced swimming tests and other behavioral assessments. The results indicated significant reductions in immobility times at effective doses, suggesting an increase in antidepressant-like behavior .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of LQFM032:
- Study on Anxiolytic Effects : In a pharmacological screening involving male Swiss mice, LQFM032 exhibited significant anxiolytic-like activity as evidenced by increased crossings in an open-field test and a decrease in anxiety-related behaviors .
- Mechanistic Insights : The involvement of serotonergic pathways was confirmed through pretreatment with WAY-100635, which blocked the anxiolytic effects, indicating that serotonin receptors play a key role in mediating these effects .
- Comparative Analysis : A comparative study with other piperazine derivatives highlighted that similar compounds also exhibit anxiolytic and antidepressant activities but may differ in potency and receptor specificity .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperazine moiety linked to a pyrazole ring, which is known for its diverse biological activities. The synthesis of LQFM032 typically involves the reaction of piperazine with appropriate pyrazole derivatives, allowing for the modification of the side chains to enhance biological activity.
Pharmacological Applications
Recent studies have highlighted several pharmacological applications of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol:
Cardiovascular Effects
LQFM032 has been investigated for its sympathoinhibitory and antihypertensive effects. In studies conducted on normotensive and hypertensive rats, the compound demonstrated the ability to lower mean arterial pressure and heart rate. These effects were attributed to its action on cholinergic-nitric oxide signaling pathways, which are critical in regulating vascular function and blood pressure .
Anticancer Activity
Emerging research indicates that pyrazole derivatives can exhibit anticancer properties. Although direct studies on LQFM032 are sparse, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that LQFM032 may also possess similar properties .
Case Study: Antihypertensive Effects
A study published in 2019 evaluated the cardiovascular effects of LQFM032 in hypertensive rats. The results indicated that administration of the compound resulted in significant reductions in blood pressure and heart rate compared to control groups. The mechanisms were further explored through pharmacological antagonists that confirmed the involvement of muscarinic receptors and nitric oxide synthase pathways .
Case Study: Vascular Function Assessment
In another investigation, isolated vascular tissues were treated with LQFM032 to assess its direct effects on vascular function. The findings suggested that the compound enhances vasodilation through nitric oxide-mediated pathways, reinforcing its potential as a therapeutic agent for hypertension .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Primary Application | Key Findings |
|---|---|---|---|
| LQFM032 | LQFM032 | Antihypertensive | Reduces blood pressure; acts via cholinergic signaling |
| Pyrazole Derivative A | Similar to LQFM032 | Anticancer | Exhibits cytotoxicity against cancer cells |
| Piperazine Analog B | Contains piperazine | Neuropharmacological | Anxiolytic effects observed in animal models |
Comparison with Similar Compounds
Piperazine vs. Piperidine Substitution
- The target compound’s piperazine group introduces two nitrogen atoms, enhancing hydrogen-bonding capacity and basicity (pKa ~9.5 for piperazine) compared to piperidine (one nitrogen, pKa ~11.3). This difference impacts solubility and receptor binding; piperazine derivatives often exhibit better aqueous solubility, favoring pharmacokinetics .
Pyrazole Substitution Patterns
- Positional Isomerism : The target compound’s piperazinylmethyl group at the 4-position of pyrazole contrasts with 2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol, where substitution occurs at the 5-position . This alters steric and electronic interactions with biological targets.
- Functional Group Variations : GDC-0879 replaces the piperazinylmethyl group with a pyridinyl-indenyl oxime system, conferring kinase inhibitory activity via π-π stacking and hydrogen bonding with ATP-binding pockets .
Pharmacological Implications
- Its discontinuation may reflect synthetic challenges or insufficient efficacy in early screens .
- GDC-0879 : Demonstrated potent inhibition of B-Raf (IC₅₀ <10 nM), validated in preclinical cancer models. The indenyl oxime enhances binding specificity compared to simpler pyrazole derivatives .
Preparation Methods
Piperazinylmethylation of Pyrazole Derivatives
A common method involves the reaction of a 4-(halomethyl)-1H-pyrazole derivative with piperazine under nucleophilic substitution conditions:
- Starting materials: 4-(chloromethyl)-1H-pyrazole or 4-(bromomethyl)-1H-pyrazole.
- Reagents: Piperazine (excess), suitable base (e.g., potassium carbonate), solvent such as dimethylformamide (DMF).
- Conditions: Stirring at room temperature to moderate heating (50–80°C) under inert atmosphere.
- Outcome: Formation of 4-(piperazin-1-ylmethyl)-1H-pyrazole intermediate.
This step is critical for attaching the piperazine ring via a methylene linker at the 4-position of the pyrazole.
Introduction of the Ethan-1-ol Side Chain
The ethan-1-ol group can be introduced through alkylation of the pyrazole nitrogen or by using a pyrazole precursor already bearing the ethan-1-ol substituent:
- Method A: Alkylation of the pyrazole nitrogen with 2-chloroethanol or 2-bromoethanol in the presence of a base.
- Method B: Use of 2-(1H-pyrazol-1-yl)ethanol as the pyrazole core, followed by piperazinylmethylation at the 4-position.
For example, a pyrazole derivative with a hydroxyl-ethyl substituent at N1 can be reacted with piperazine derivatives to yield the target compound.
Catalytic and Acid-Catalyzed Reactions
In some synthetic routes, acid catalysts such as phosphotungstic acid are used to facilitate acetal formation or ring closure steps involving pyrazole derivatives, which can be intermediates in the synthesis of substituted pyrazoles with ethan-1-ol side chains.
Representative Experimental Procedure
Based on literature precedents, a typical synthesis might proceed as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-(halomethyl)-1H-pyrazole + Piperazine, K2CO3, DMF, RT to 80°C, 8 h | Nucleophilic substitution to form 4-(piperazin-1-ylmethyl)-1H-pyrazole | High yield, monitored by TLC |
| 2 | Alkylation with 2-chloroethanol, base (NaH or K2CO3), DMF, RT | Introduction of ethan-1-ol side chain at pyrazole N1 | Moderate to high yield |
| 3 | Purification by recrystallization or chromatography | Isolation of pure 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol | Purity >95% by NMR and elemental analysis |
This sequence may be modified depending on the availability of intermediates and desired purity.
Analytical and Characterization Data
Characterization of the synthesized compound typically involves:
- NMR Spectroscopy: Proton signals corresponding to piperazine methylene protons (~2.3 ppm), pyrazole ring protons (~7.3 ppm), and ethan-1-ol methylene protons (~3.5–4.5 ppm).
- Elemental Analysis: Consistency with calculated C, H, N percentages.
- TLC and HPLC: Monitoring reaction progress and purity.
- Mass Spectrometry: Confirmation of molecular weight.
Summary Table of Preparation Parameters
| Parameter | Typical Value / Condition | Comments |
|---|---|---|
| Starting pyrazole derivative | 4-(halomethyl)-1H-pyrazole or 2-(1H-pyrazol-1-yl)ethanol | Commercially available or synthesized |
| Piperazine source | Piperazine or substituted piperazines | Used in slight excess |
| Solvent | DMF, acetone, dichloromethane (DCM) | Depends on step |
| Base | Potassium carbonate, sodium hydride | For alkylations and substitutions |
| Temperature | Room temp to 80°C | Controlled to optimize yield |
| Reaction time | 4–12 hours | Monitored by TLC |
| Purification | Recrystallization, chromatography | To achieve >95% purity |
Research Findings and Optimization Notes
- The choice of solvent and base significantly affects the substitution efficiency; polar aprotic solvents like DMF favor nucleophilic substitution.
- Acid catalysts such as phosphotungstic acid have been reported to assist in related pyrazole functionalizations, potentially improving yield and selectivity.
- Reaction monitoring by thin-layer chromatography (TLC) with cyclohexane/ethyl acetate mixtures is standard practice.
- The piperazine substitution step is often high yielding and selective, provided that reaction conditions avoid over-alkylation or polymerization.
- Purification by recrystallization from ether/hexane mixtures or chromatographic methods ensures removal of side products and unreacted starting materials.
Q & A
Basic: What are the standard synthetic routes for synthesizing 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step strategies, including:
- Alkylation Reactions : Reacting a pyrazole derivative with a piperazine-containing alkyl halide in the presence of a base (e.g., K₂CO₃) to introduce the piperazinylmethyl group. Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) are critical for regioselectivity and minimizing side products .
- Ethanolic Linker Introduction : Coupling the pyrazole core with ethanolamine derivatives via nucleophilic substitution. Microwave-assisted synthesis (100–120°C, 30–60 min) can enhance reaction efficiency and yield (70–85%) compared to traditional heating .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) ensures ≥95% purity, as validated by HPLC .
Basic: How can X-ray crystallography using SHELX software determine the molecular structure of this compound?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion using ethanol/water mixtures.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (d ≤ 0.8 Å).
- Refinement with SHELXL : Iterative cycles of least-squares refinement and electron density analysis resolve positional disorder in the piperazine ring. Hydrogen bonding between the ethanol hydroxyl and pyrazole nitrogen stabilizes the crystal lattice, confirmed by O–H···N distances (~2.8 Å) .
Advanced: How can researchers design analogs of this compound to enhance kinase inhibition selectivity (e.g., targeting B-Raf or c-MET)?
Methodological Answer:
- Scaffold Modification : Replace the ethanol moiety with bioisosteres (e.g., sulfonamides) to improve solubility and binding affinity, as seen in GDC-0879 (B-Raf inhibitor) .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole to strengthen hydrophobic interactions with kinase ATP-binding pockets. For c-MET targeting, a triazolo-pyrazine extension (as in PF-04217903) improves potency (IC₅₀ < 10 nM) by engaging hinge-region residues .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and validate with SPR (surface plasmon resonance) assays .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antiulcer vs. kinase inhibition)?
Methodological Answer:
- Experimental Validation : Replicate studies using standardized models (e.g., A375 melanoma xenografts for kinase activity vs. HCl-ethanol-induced ulcers in rats ).
- Purity Analysis : Confirm compound integrity via LC-MS to rule out degradation products. For example, ≥95% purity (by HPLC) is essential for reliable bioactivity .
- Target Profiling : Use kinase selectivity panels (Eurofins KinaseProfiler) to identify off-target effects that may explain divergent results .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms regiochemistry of the pyrazole-piperazine linkage. Key signals: δ ~2.5 ppm (piperazine CH₂), δ ~4.1 ppm (ethanol OCH₂) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities (<2%). ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ = 279.2) .
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 56.8%, N: 24.2%) .
Advanced: What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Prodrug Design : Esterify the ethanol hydroxyl to improve oral bioavailability, as demonstrated for GDC-0879 (t₁/₂ = 6–8 h in mice) .
- Metabolic Stability : Incubate with liver microsomes to identify labile sites. Piperazine N-methylation reduces CYP3A4-mediated oxidation, enhancing plasma exposure .
- Formulation : Use PEGylated nanoparticles (size: 100–150 nm) for sustained release in tumor xenografts, achieving >50% tumor growth inhibition at 50 mg/kg .
Advanced: How can molecular modeling elucidate the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
- Molecular Dynamics Simulations : Simulate binding to B-Raf (PDB: 3C4C) using AMBER. Key interactions: hydrogen bonds between the ethanol hydroxyl and Glu501, and piperazine nitrogen with Asp594 .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., V600E in B-Raf) to predict resistance mechanisms .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE software to guide analog design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
